molecular formula C16H19N3O3S B12064968 3-(4,5-Dihydro-1H-imidazol-2-yl)anilinium 4-methylbenzenesulphonate CAS No. 306935-36-4

3-(4,5-Dihydro-1H-imidazol-2-yl)anilinium 4-methylbenzenesulphonate

Katalognummer: B12064968
CAS-Nummer: 306935-36-4
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: LQWDYNZEXCENCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,5-dihydro-1H-imidazol-2-yl)aniline;4-methylbenzenesulfonic acid is a compound that features an imidazole ring fused with an aniline group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the reaction of aniline derivatives with imidazole precursors under controlled conditions. One common method involves the use of acyl or sulfonyl chlorides in the presence of a base such as triethylamine . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,5-dihydro-1H-imidazol-2-yl)aniline undergoes various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions may introduce halogen or alkyl groups.

Wissenschaftliche Forschungsanwendungen

3-(4,5-dihydro-1H-imidazol-2-yl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as inhibition of microbial growth or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4,5-dihydro-1H-imidazol-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

306935-36-4

Molekularformel

C16H19N3O3S

Molekulargewicht

333.4 g/mol

IUPAC-Name

3-(4,5-dihydro-1H-imidazol-3-ium-2-yl)aniline;4-methylbenzenesulfonate

InChI

InChI=1S/C9H11N3.C7H8O3S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6H,4-5,10H2,(H,11,12);2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

LQWDYNZEXCENCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH+]=C(N1)C2=CC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.